

physical and chemical properties of 2,4-dichloro-1-iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-1-iodobenzene

Cat. No.: B1347110

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dichloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of **2,4-dichloro-1-iodobenzene**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

2,4-Dichloro-1-iodobenzene is a halogenated aromatic compound with the chemical formula $C_6H_3Cl_2I$.^{[1][2]} It is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an iodine atom at position 1.^[3] This compound is a light yellow to brown clear liquid at room temperature.^[2]

Table 1: Physical and Chemical Properties of **2,4-Dichloro-1-iodobenzene**

Property	Value	Reference
IUPAC Name	2,4-dichloro-1-iodobenzene	[1]
Synonyms	1,3-Dichloro-4-iodobenzene, 2,4-Dichloroiodobenzene, 2,4- Dichlorophenyl iodide	[1] [3]
CAS Number	29898-32-6	[1]
Molecular Formula	C ₆ H ₃ Cl ₂ I	[1] [2]
Molecular Weight	272.90 g/mol	[1]
Physical State	Liquid at 25°C	
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	262-263 °C	
Density	2.01 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.647	
Solubility	Moderately soluble in organic solvents, less soluble in water. [3]	
InChI	InChI=1S/C6H3Cl2I/c7-4-1-2- 6(9)5(8)3-4/h1-3H	[1]
InChIKey	ZQKJCBDCOGLKCQ- UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C=C1Cl)Cl)I	[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2,4-dichloro-1-iodobenzene**.

Table 2: Summary of Spectral Data

Technique	Key Features and References
Mass Spectrometry (MS)	The NIST WebBook provides the electron ionization mass spectrum. [4] Key fragments and their relative abundances can be found in the PubChem database. [1]
Nuclear Magnetic Resonance (NMR)	^1H NMR and ^{13}C NMR spectral data are available on PubChem, sourced from various databases. [1]
Infrared (IR) Spectroscopy	FTIR, ATR-IR, and vapor phase IR spectra are available for viewing on PubChem. [1]

Chemical Reactivity and Synthesis

2,4-Dichloro-1-iodobenzene is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the three halogen substituents on the benzene ring. The iodine atom is the most labile and is susceptible to participation in various coupling reactions.

A common synthetic route to **2,4-dichloro-1-iodobenzene** is via a Sandmeyer-type reaction starting from 2,4-dichloroaniline.[\[5\]](#)[\[6\]](#) This involves the diazotization of the aniline followed by reaction with an iodide salt.

Experimental Protocol: Synthesis of 2,4-Dichloro-1-iodobenzene via Sandmeyer Reaction

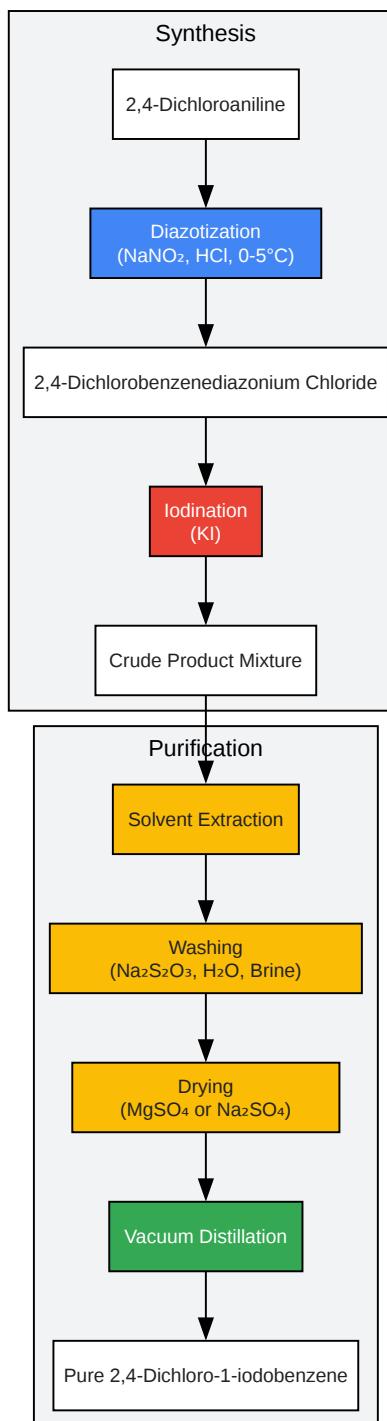
This protocol is a representative procedure based on the well-established Sandmeyer reaction for the synthesis of aryl iodides from anilines.[\[5\]](#)[\[6\]](#)

Step 1: Diazotization of 2,4-Dichloroaniline

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated hydrochloric acid in water.
- Cool the acid solution to 0-5 °C using an ice-salt bath.

- Slowly add 2,4-dichloroaniline to the cold acid solution with continuous stirring to form a fine suspension.
- Prepare a solution of sodium nitrite in deionized water and cool it.
- Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature strictly between 0-5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.
- After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination


- In a separate beaker, dissolve potassium iodide in deionized water and cool the solution in an ice bath.
- Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The crude **2,4-dichloro-1-iodobenzene** will precipitate as an oily liquid.

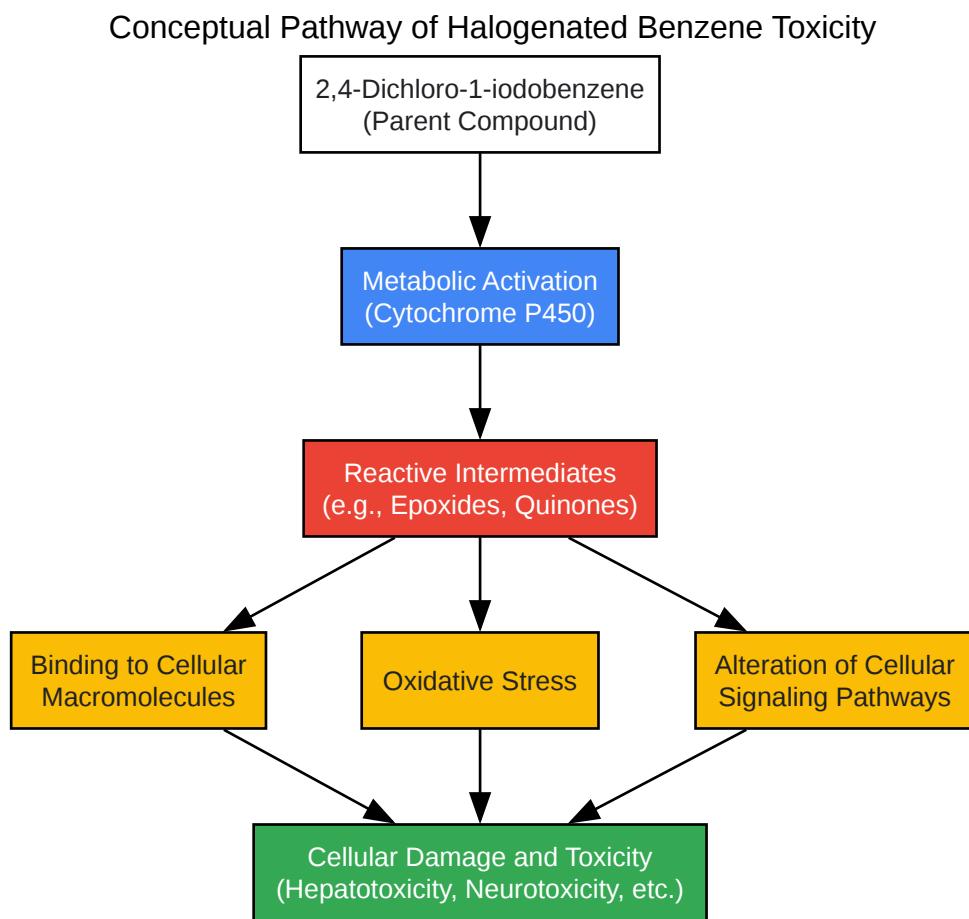
Step 3: Work-up and Purification

- Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers and wash sequentially with a dilute solution of sodium thiosulfate (to remove excess iodine), followed by water, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- The crude **2,4-dichloro-1-iodobenzene** can be purified by vacuum distillation.[7] Purity can be assessed by gas chromatography (GC) or thin-layer chromatography (TLC).[8][9][10]

Synthesis and Purification of 2,4-Dichloro-1-iodobenzene

[Click to download full resolution via product page](#)


Figure 1: Experimental workflow for the synthesis and purification.

Biological Activity and Toxicological Profile

There is limited direct research on the specific biological activities and signaling pathways of **2,4-dichloro-1-iodobenzene**. However, based on studies of related halogenated aromatic compounds, a general toxicological profile can be inferred.

Halogenated benzenes can undergo metabolic activation *in vivo*, primarily through cytochrome P450 enzymes.^[11] This can lead to the formation of reactive intermediates such as epoxides and quinones, which can exert toxic effects.^[11] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage.

Potential toxic effects associated with halogenated organic compounds include hepatotoxicity, nephrotoxicity, and disruptions in thyroid hormone homeostasis.^[11] At the cellular level, exposure to some halogenated organic compounds has been linked to altered intracellular signaling, including changes in calcium signaling and protein kinase C (PKC) activity, oxidative stress, and neurotoxic effects.^[12]

[Click to download full resolution via product page](#)

Figure 2: Potential metabolic activation and toxicity pathway.

Safety and Handling

2,4-Dichloro-1-iodobenzene is classified as an irritant.^[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.^[1] It may also cause respiratory irritation.^[1]

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H315: Causes skin irritation. [1] H319: Causes serious eye irritation. [1] H335: May cause respiratory irritation. [1]

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- In case of contact with skin, wash with plenty of water.
- If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
[\[13\]](#)

Applications

2,4-Dichloro-1-iodobenzene serves as a key building block in organic synthesis. It has been utilized in the preparation of polychlorinated biphenyls (PCBs), such as 2,4,2',4'-tetrachlorobiphenyl. Its participation in Ullmann coupling reactions has also been investigated. The presence of multiple halogen atoms with differential reactivity makes it a valuable precursor for the synthesis of more complex, functionalized aromatic compounds for potential use in pharmaceuticals, agrochemicals, and materials science.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-1-iodobenzene | C6H3Cl2I | CID 96864 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-1-iodobenzene | CymitQuimica [cymitquimica.com]
- 3. CAS 29898-32-6: 2,4-Dichloro-1-iodobenzene | CymitQuimica [cymitquimica.com]
- 4. 2,4-Dichloroiodobenzene [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. rsc.org [rsc.org]
- 9. scribd.com [scribd.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. Biotransformation and toxicity of halogenated benzenes - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 12. Chapter Seven: Neurochemical effects of Halogenated Organic Compounds: Possible adverse outcome pathways and structure-activity relationships | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,4-dichloro-1-iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347110#physical-and-chemical-properties-of-2-4-dichloro-1-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com